Cas no 5062-75-9 (cyclopentanemethylamine, 1-(dimethylamino)-n,n-dimethyl- (7ci,8ci))

cyclopentanemethylamine, 1-(dimethylamino)-n,n-dimethyl- (7ci,8ci) structure
5062-75-9 structure
Product Name:cyclopentanemethylamine, 1-(dimethylamino)-n,n-dimethyl- (7ci,8ci)
CAS No:5062-75-9
MF:C10H22N2
MW:170.295082569122
CID:934030
PubChem ID:45098514
Update Time:2025-04-19

cyclopentanemethylamine, 1-(dimethylamino)-n,n-dimethyl- (7ci,8ci) Chemical and Physical Properties

Names and Identifiers

    • cyclopentanemethylamine, 1-(dimethylamino)-n,n-dimethyl- (7ci,8ci)
    • 5062-75-9
    • DB-275533
    • CYCLOPENTANEMETHYLAMINE, 1-(DIMETHYLAMINO)-N,N-DIMETHYL-
    • Inchi: 1S/C10H22N2/c1-11(2)9-10(12(3)4)7-5-6-8-10/h5-9H2,1-4H3
    • InChI Key: QMVFZWOBQNXVSV-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1(CN(C)C)CCCC1

Computed Properties

  • Exact Mass: 170.178298710g/mol
  • Monoisotopic Mass: 170.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 6.5Ų
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